molecular formula C13H11NO5S B14695206 3-Methylphenyl 2-nitrobenzenesulfonate CAS No. 25238-20-4

3-Methylphenyl 2-nitrobenzenesulfonate

Cat. No.: B14695206
CAS No.: 25238-20-4
M. Wt: 293.30 g/mol
InChI Key: YVVSCTYZFAVFIV-UHFFFAOYSA-N
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Description

3-Methylphenyl 2-nitrobenzenesulfonate is an organic compound with a complex structure that includes a methyl group, a nitro group, and a sulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenyl 2-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene derivatives. One efficient method is the sulfonation of nitrobenzene using sulfur trioxide (SO₃) as the sulfonating agent under solvent-free conditions in a microreactor . This method allows for high conversion rates and yields, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of microreactors in industrial production ensures high efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are commonly used.

Major Products Formed

    Oxidation: The major product is 3-Methylphenyl 2-aminobenzenesulfonate.

    Reduction: The major product is 3-Methylphenyl 2-aminobenzenesulfonate.

    Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

3-Methylphenyl 2-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylphenyl 2-nitrobenzenesulfonate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interactions with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylphenyl 2-nitrobenzenesulfonate is unique due to the specific positioning of its functional groups, which influences its reactivity and applications

Properties

CAS No.

25238-20-4

Molecular Formula

C13H11NO5S

Molecular Weight

293.30 g/mol

IUPAC Name

(3-methylphenyl) 2-nitrobenzenesulfonate

InChI

InChI=1S/C13H11NO5S/c1-10-5-4-6-11(9-10)19-20(17,18)13-8-3-2-7-12(13)14(15)16/h2-9H,1H3

InChI Key

YVVSCTYZFAVFIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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